![molecular formula C20H29FN2O2 B2700778 1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea CAS No. 1396750-31-4](/img/structure/B2700778.png)

1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

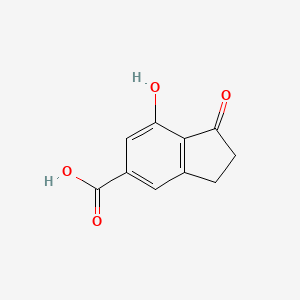

Description

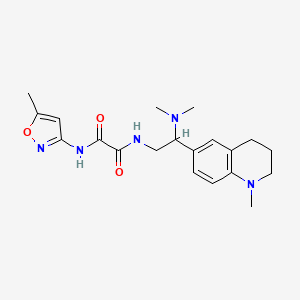

The compound “1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea” is a complex organic molecule. It contains a cycloheptyl group, a fluorophenyl group, an oxan group, and a urea group .

Molecular Structure Analysis

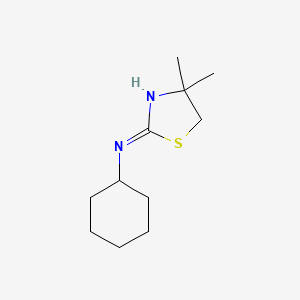

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the fluorine atom on the phenyl group could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the urea group might be involved in hydrogen bonding interactions, while the fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and decrease its reactivity. The cycloheptyl ring could influence the compound’s solubility and boiling point .Scientific Research Applications

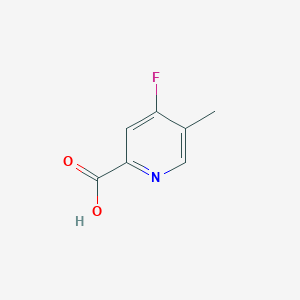

Chemical Synthesis and Reactivity

1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea and its derivatives are primarily explored for their synthetic and chemical reactivity potential. Studies have demonstrated various reactions involving urea derivatives, indicating their utility in creating complex molecular structures. For instance, urea derivatives have been synthesized from cis- and trans-2-aminomethyl-cyclopentanols and cyclohexanols, showcasing their versatility in forming heterocyclic compounds with potential applications in medicinal chemistry and material science (F. Fülöp, G. Bernáth, & P. Sohár, 1985). Additionally, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas revealed their antiacetylcholinesterase activity, highlighting their potential in developing treatments for neurodegenerative diseases (J. Vidaluc et al., 1995).

Antifungal Activity

Research has also explored the antifungal properties of certain urea derivatives. For example, N(1)- and N(3)-(4-fluorophenyl) ureas have been studied for their fungitoxic action against pathogens like A. niger and F. oxyporum. These studies are crucial for developing new agricultural chemicals that can protect crops from fungal diseases, showcasing another important application of urea derivatives in scientific research (A. Mishra, S. Singh, & A. Wahab, 2000).

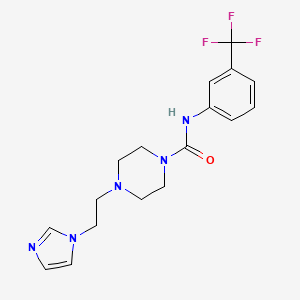

Molecular Interactions and Properties

The study of 1,3-bis(4-nitrophenyl)urea's interaction with various anions highlighted its potential in understanding urea-fluoride interactions, leading to insights into proton transfer mechanisms. Such research is fundamental in developing sensors and materials with specific chemical selectivity (M. Boiocchi et al., 2004). Additionally, the examination of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate’s molecular structure and properties, derived from a cyclohexenone derivative, offers insights into the compound's potential in nonlinear optical applications, further broadening the scope of urea derivatives in material science (Y. Sheena Mary et al., 2014).

Future Directions

properties

IUPAC Name |

1-cycloheptyl-3-[[4-(4-fluorophenyl)oxan-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O2/c21-17-9-7-16(8-10-17)20(11-13-25-14-12-20)15-22-19(24)23-18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-15H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOASBATWZULCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)

![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)

![5-Ethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene](/img/structure/B2700718.png)